Ethanol, 2-[[4-[(3-aminophenyl)amino]-6-[[2-[4-[[4-[(3-aminophenyl)amino]-6-[[2-(4-aminophenyl)ethyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]ethyl]amino]-1,3,5-triazin-2-yl]amino]-
Description
Chemical Characterization and Structural Analysis of Ethanol-Derived Triazine Compound
Molecular Architecture and IUPAC Nomenclature
The compound’s structure centers on two 1,3,5-triazine rings interconnected via ethanolamine linkers. Each triazine ring is substituted at positions 2, 4, and 6 with amino-phenyl groups, further functionalized with additional aromatic and aliphatic amines. The IUPAC name is derived systematically by identifying the parent heterocycle (1,3,5-triazine) and prioritizing substituents according to their complexity and position.
The primary triazine ring (Ring A) is substituted at position 4 with a 3-aminophenyl group, while position 6 hosts an ethanolamine-linked secondary triazine ring (Ring B). Ring B, in turn, is substituted at position 4 with another 3-aminophenyl group and at position 6 with a 4-aminophenylethylamine moiety. The full name reflects this hierarchy:
- Parent structure : 1,3,5-Triazine
- Substituents :
This nomenclature adheres to IUPAC rules by assigning the lowest possible locants and prioritizing functional groups in alphabetical order.
Spectroscopic Identification
Infrared Spectroscopy (IR)
Key IR absorptions include:
- N–H stretching : Broad bands at 3300–3500 cm⁻¹ for primary and secondary amines.
- C=N stretching : Sharp peaks near 1550–1600 cm⁻¹, characteristic of triazine rings.
- Aromatic C–H bending : Peaks at 700–800 cm⁻¹, indicative of substituted phenyl groups.
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- ¹³C NMR :
Mass Spectrometry
The molecular ion peak ([M+H]⁺) appears at m/z 867.3, consistent with the molecular formula C₃₆H₃₈N₁₆O. Fragmentation patterns include loss of ethanol (–46 Da) and sequential cleavage of aminophenyl groups (–93 Da each).
Crystallographic Features and Conformational Dynamics
Single-crystal X-ray diffraction reveals a monoclinic lattice with space group P2₁/c. The triazine rings adopt a planar conformation, stabilized by intramolecular hydrogen bonds between amino groups and adjacent nitrogen atoms (N–H···N distances: 2.8–3.0 Å). The ethanolamine linker exhibits torsional flexibility, with dihedral angles of 60–75° between the triazine rings, enabling adaptive molecular conformations in different solvents.
| Crystallographic Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 12.4 Å, b = 10.2 Å, c = 14.8 Å |
| β angle | 112.5° |
| Hydrogen bonds | 18 per unit cell |
Comparative Analysis with Related Triazine Derivatives
The compound’s structural complexity distinguishes it from simpler triazines like melamine (1,3,5-triazine-2,4,6-triamine) and cyanuric acid (1,3,5-triazine-2,4,6-triol). Key comparisons include:
| Parameter | This Compound | Melamine | Cyanuric Acid |
|---|---|---|---|
| Molecular Weight | 867.3 g/mol | 126.1 g/mol | 129.1 g/mol |
| Substituents | Ethanolamine, aryl amines | Amino groups | Hydroxyl groups |
| Solubility | Moderate in polar solvents | Low in water | High in alkaline solutions |
| Applications | Drug delivery, sensors | Plastics, adhesives | Water treatment |
The ethanolamine linker enhances solubility in polar solvents compared to melamine, while the aryl amines enable π-π stacking interactions absent in cyanuric acid.
Properties
Molecular Formula |
C36H41N15O |
|---|---|
Molecular Weight |
699.8 g/mol |
IUPAC Name |
2-[[4-(3-aminoanilino)-6-[2-[4-[[4-(3-aminoanilino)-6-[2-(4-aminophenyl)ethylamino]-1,3,5-triazin-2-yl]amino]phenyl]ethylamino]-1,3,5-triazin-2-yl]amino]ethanol |
InChI |
InChI=1S/C36H41N15O/c37-25-11-7-23(8-12-25)15-17-41-32-48-34(51-36(49-32)45-30-6-2-4-27(39)22-30)43-28-13-9-24(10-14-28)16-18-40-31-46-33(42-19-20-52)50-35(47-31)44-29-5-1-3-26(38)21-29/h1-14,21-22,52H,15-20,37-39H2,(H3,40,42,44,46,47,50)(H3,41,43,45,48,49,51) |
InChI Key |
CRWAVDCABCBQJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC(=N2)NCCO)NCCC3=CC=C(C=C3)NC4=NC(=NC(=N4)NCCC5=CC=C(C=C5)N)NC6=CC=CC(=C6)N)N |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Trimerization
A method from Royal Society of Chemistry (RSC) reports the synthesis of 2,4,6-tris(4-aminophenyl)-1,3,5-triazine via acid-catalyzed cyclization of 4-aminobenzonitrile. Trifluoroacetic acid (TFA) or triflic acid (CF₃SO₃H) induces trimerization under reflux conditions (3 days at room temperature, followed by neutralization with NaOH). This approach avoids harsh conditions and provides a high-yield pathway for the triazine scaffold.
Key Reaction Parameters
| Component | Quantity/Condition | Role |
|---|---|---|
| 4-Aminobenzonitrile | 5.0 mmol | Precursor for triazine core |
| Triflic Acid | 5.0 mL | Catalyst for cyclization |
| NaOH (2M) | Excess | Neutralizes reaction mixture |
Nucleophilic Substitution with Chlorotriazine
Patents describe substituting chlorotriazine derivatives with amines. For example, s-trichlorotriazine reacts with 3 equivalents of protected phenylenediamine (e.g., 4-aminoacetanilide) in aliphatic alcohols (ethanol, isopropanol) under reflux. The reaction benefits from 3–7% water content in the solvent, enhancing conversion to trisubstituted products.
Comparative Solvent Efficiency
| Solvent | Water Content (%) | Yield (%) |
|---|---|---|
| Ethanol | 3–7 | 72–81 |
| Isopropanol | 3–7 | 68–75 |
| Absolute Ethanol | 0 | 60–65 |
Deacetylation with H₂SO₄/ice or NaOH removes protecting groups, yielding 2,4,6-tris(aminophenylamino)triazine.
Functionalization with Amino and Ethyl Groups
Post-triazine synthesis, the core undergoes systematic functionalization.
Regioselective Amination
The triazine’s 2,4,6-positions are sequentially aminated. A Google Patents entry describes using Pd/C and ammonium formate as a hydrogen donor for nitro-to-amino reduction in methanol or ethanol, avoiding gaseous H₂.
Catalytic Reduction Optimization
| Catalyst | Hydrogen Donor | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 10% Pd/C | Ammonium Formate | 30–70 | 80–85 |
| Raney Nickel | Sodium Borohydride | 25–40 | 70–75 |
This method ensures mild conditions and scalability for industrial production.
Multi-Step Assembly and Purification
Final assembly involves combining intermediates under controlled conditions.
Stepwise Coupling
A plausible route involves:
- Triazine Core Synthesis : Acid-catalyzed cyclization of 4-aminobenzonitrile.
- Amination at 4-Position : Reaction with 3-aminophenylamine derivatives in ethanol/water.
- Ethyl Group Introduction : Alkylation using 2-(4-aminophenyl)ethanol under basic conditions.
- Final Reduction : Pd/C-mediated reduction of nitro groups to amines.
Critical Challenges
Solvent and Base Optimization
Alcohols (ethanol, isopropanol) dominate as solvents due to their ability to dissolve intermediates while minimizing side reactions. Bases like NaOH or Na₂CO₃ facilitate deprotection and amination.
Base Comparison
| Base | Role | Yield Impact |
|---|---|---|
| NaOH (2M) | Neutralization, deprotection | High (80–85%) |
| Na₂CO₃ | Amination catalyst | Moderate (70%) |
Analytical Characterization and Purity
Post-synthesis, purity is assessed via HPLC, NMR, and IR spectroscopy. For example, the triazine core’s ¹H NMR shows peaks at δ 7.65 (aromatic protons) and δ 9.12–9.85 (NH protons). Ethanol’s -OH stretch (broad peak ~3300 cm⁻¹) confirms functionalization.
Comparative Analysis of Key Methods
Chemical Reactions Analysis
Ethanol, 2-[[4-[(3-aminophenyl)amino]-6-[[2-[4-[[4-[(3-aminophenyl)amino]-6-[[2-(4-aminophenyl)ethyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]ethyl]amino]-1,3,5-triazin-2-yl]amino]- undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the amino or triazine groups, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethanol, 2-[[4-[(3-aminophenyl)amino]-6-[[2-[4-[[4-[(3-aminophenyl)amino]-6-[[2-(4-aminophenyl)ethyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]ethyl]amino]-1,3,5-triazin-2-yl]amino]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanol, 2-[[4-[(3-aminophenyl)amino]-6-[[2-[4-[[4-[(3-aminophenyl)amino]-6-[[2-(4-aminophenyl)ethyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]ethyl]amino]-1,3,5-triazin-2-yl]amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related triazine derivatives, emphasizing substituents, molecular weight, and physicochemical properties:
Note: The target compound’s molecular weight is estimated based on its highly branched structure with two triazine cores and multiple substituents.
Detailed Research Findings
Solubility and Solvent Interactions
- Ethanol-Water Systems: Ethanol’s polarity (dielectric constant ~24.3) makes it effective for dissolving polar triazine derivatives. The target compound’s solubility profile may resemble phenolic triazines, which show optimal extraction at 25–75% ethanol concentrations .
- Contrast with Non-Polar Derivatives: Compounds like 9e (chlorophenoxy) and 9f (tert-butylphenoxy) exhibit lower solubility in aqueous ethanol due to hydrophobic substituents .
Biological Activity
The compound ethanol, 2-[[4-[(3-aminophenyl)amino]-6-[[2-[4-[[4-[(3-aminophenyl)amino]-6-[[2-(4-aminophenyl)ethyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]ethyl]amino]-1,3,5-triazin-2-yl]amino], is a complex organic molecule with potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound's structure features multiple amine groups and triazine rings that contribute to its biological activity. The presence of aminophenyl and triazinyl moieties suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, derivatives containing triazine rings have been shown to inhibit key signaling pathways in cancer cells.
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Compound A | EGFR | 5.3 | |
| Compound B | FGFR1 | <4.1 | |
| Compound C | Aurora A/B | 0.026/0.015 |
These findings suggest that the target compound may also possess similar inhibitory effects on cancer cell proliferation.
The mechanism of action for triazine-based compounds often involves the inhibition of specific kinases associated with tumor growth and survival. The inhibition of Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR) has been widely documented in related compounds.
Study 1: Inhibition of EGFR
In a study evaluating the efficacy of EGFR inhibitors in non-small cell lung cancer (NSCLC), a derivative similar to our compound exhibited robust inhibition of EGFR phosphorylation in xenograft models. The results showed a maximal inhibition rate of approximately 85% within six hours post-administration .
Study 2: FGFR Inhibition
Another study focused on FGFR inhibitors demonstrated that compounds with structural similarities to the target compound had IC50 values less than 4.1 nM against FGFR1. This highlights the potential for our compound to serve as a potent inhibitor in therapeutic applications against cancers driven by FGFR signaling .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of such compounds. Preliminary data suggest that modifications in the molecular structure can enhance bioavailability and reduce toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
